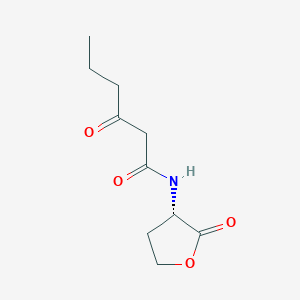

N-(3-Oxohexanoyl)-L-homoserine lactone

描述

N-(3-Oxohexanoyl)-L-homoserine lactone is a member of the N-acyl homoserine lactone family, which are small diffusible signaling molecules. These compounds play a crucial role in quorum sensing, a mechanism by which bacteria communicate and coordinate their behavior in response to population density. This compound is particularly significant in regulating gene expression, biofilm formation, and virulence in various bacterial species .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone typically involves the condensation of 3-oxohexanoic acid with L-homoserine lactone. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Specific bacterial strains, such as Agrobacterium tumefaciens, are engineered to overproduce this compound. The fermentation process is optimized by controlling parameters such as temperature, pH, and nutrient availability to maximize yield .

化学反应分析

Types of Reactions: N-(3-Oxohexanoyl)-L-homoserine lactone undergoes various chemical reactions, including:

Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amino alcohol.

Oxidation: The compound can be oxidized to form more oxidized derivatives, which may affect its signaling properties.

Substitution: The acyl chain can undergo substitution reactions, leading to the formation of different N-acyl homoserine lactones.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various alkylating agents under controlled conditions.

Major Products:

Hydrolysis Products: 3-oxohexanoic acid and L-homoserine.

Oxidation Products: Oxidized derivatives of the original compound.

Substitution Products: Different N-acyl homoserine lactones with modified acyl chains.

科学研究应用

Quorum Sensing and Gene Regulation

Quorum Sensing Mechanism

3OC6-HSL plays a pivotal role in quorum sensing, a process where bacteria communicate through chemical signals to coordinate behavior based on population density. In the marine bacterium Vibrio fischeri, 3OC6-HSL binds to the LuxR protein, forming a transcriptional activation complex that induces the expression of bioluminescence genes (luxICDABEG operon) . This mechanism exemplifies how AHLs can regulate gene expression in response to environmental cues.

Case Study: Bioluminescence in Vibrio fischeri

In a study examining the quantification of 3OC6-HSL, researchers developed a bioluminescent strain of Escherichia coli as a bioreporter to measure 3OC6-HSL concentrations. This approach highlighted the compound's role in inducing bioluminescence and provided a method for rapid quantification in various supernatant backgrounds .

Regulation of Virulence

Virulence Factor Modulation

3OC6-HSL is implicated in regulating virulence factors in several pathogenic bacteria. For instance, it has been shown to influence the production of virulence factors in Erwinia carotovora, where it acts as an autoregulator for carbapenem antibiotic biosynthesis. The L-isomer of 3OC6-HSL demonstrated greater activity than its D-isomer, indicating its significance in bacterial pathogenicity .

Case Study: Carbapenem Production

Research indicated that 3OC6-HSL regulates carbapenem production by influencing gene expression related to antibiotic synthesis. This regulation underscores the potential for targeting quorum sensing pathways to develop novel antimicrobial strategies .

Biofilm Formation

Biofilm Development

3OC6-HSL is also involved in biofilm formation, a critical factor in bacterial survival and pathogenicity. It has been observed that higher concentrations of this signaling molecule promote biofilm development in various bacterial species .

Implications for Infection Control

Understanding how 3OC6-HSL influences biofilm formation can inform strategies to disrupt these communities and prevent chronic infections associated with biofilms.

Therapeutic Applications

Immunomodulatory Effects

Emerging research suggests that AHLs like 3OC6-HSL may have immunomodulatory effects. For example, studies have shown that certain AHLs can inhibit lymphocyte proliferation and modulate cytokine production in macrophages . These findings open avenues for exploring AHLs as potential therapeutic agents in immune-related disorders.

Summary Table of Applications

作用机制

N-(3-Oxohexanoyl)-L-homoserine lactone exerts its effects through quorum sensing. It diffuses across bacterial cell membranes and binds to specific receptor proteins, such as LuxR-type transcriptional regulators. This binding activates the transcription of target genes involved in various bacterial processes, including virulence, biofilm formation, and secondary metabolite production. The molecular targets and pathways involved are highly specific to the bacterial species and the environmental context .

相似化合物的比较

N-(3-Oxohexanoyl)-L-homoserine lactone is unique among N-acyl homoserine lactones due to its specific acyl chain length and functional groups. Similar compounds include:

N-hexanoyl-L-homoserine lactone: Lacks the 3-oxo group, resulting in different signaling properties.

N-(3-Oxooctanoyl)-L-homoserine lactone: Has a longer acyl chain, affecting its diffusion and receptor binding characteristics.

N-butanoyl-L-homoserine lactone: Shorter acyl chain, leading to distinct quorum sensing behaviors.

These compounds share the core homoserine lactone structure but differ in their acyl chain modifications, which influence their biological activities and applications.

生物活性

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) is a significant signaling molecule involved in quorum sensing, particularly in Gram-negative bacteria. This article provides an in-depth examination of its biological activity, mechanisms of action, and implications for antibiotic production.

Overview of this compound

This compound is classified as an acyl-homoserine lactone (AHL), a group of molecules that play critical roles in bacterial communication. It is synthesized by various bacterial species and acts as an autoregulator for gene expression, particularly in the biosynthesis of antibiotics such as carbapenems.

- Quorum Sensing : OHHL is produced by bacteria in response to population density. As the concentration of OHHL increases, it binds to specific receptors (LuxR-type proteins) in the bacterial cells, leading to the activation of target genes associated with virulence and antibiotic production.

- Regulation of Antibiotic Production : In Erwinia carotovora, OHHL regulates the biosynthesis of carbapenem antibiotics. The binding affinity of OHHL to the CarR protein has been quantified, showing a dissociation constant (Kd) of approximately 1.8 µM, which aligns with the concentration needed for effective induction of carbapenem production .

Biological Activity and Effects

- Induction Threshold : The L-isomer of OHHL exhibits a lower induction threshold for carbapenem production compared to its D counterpart. Studies indicate that an effective concentration is around 0.5 µg/ml for inducing biosynthesis .

- Cross-Species Interaction : OHHL not only regulates its own species but can also influence other bacteria through cross-signaling mechanisms. For instance, it has been shown to restore antibiotic production in mutant strains that lack the ability to produce carbapenems independently .

Study 1: Regulation in Erwinia carotovora

A detailed investigation revealed that mutants unable to produce carbapenems could regain this ability when exposed to OHHL. The study employed solvent extraction and chromatography techniques to isolate and characterize OHHL from bacterial cultures, confirming its role as a signaling molecule essential for antibiotic production .

Study 2: Immunomodulatory Effects

Research on related AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone, demonstrated immunomodulatory effects in animal models. This suggests that OHHL may also play a role in modulating host immune responses during bacterial infections .

Data Table: Biological Activity Summary

| Activity | Description |

|---|---|

| Molecular Structure | This compound |

| Induction Threshold | ~0.5 µg/ml for L-isomer |

| Binding Affinity (Kd) | 1.8 µM with CarR protein |

| Role in Antibiotic Production | Autoregulates carbapenem biosynthesis |

| Cross-Species Effects | Can restore antibiotic production in mutant strains |

属性

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does OHHL interact with its target and what are the downstream effects?

A1: OHHL interacts with transcriptional regulators belonging to the LuxR family of proteins. [, , ] This interaction typically leads to the activation of target genes involved in a variety of bacterial processes. In Erwinia carotovora, OHHL binds to the transcriptional activator CarR, which induces the expression of genes responsible for carbapenem antibiotic biosynthesis. [] OHHL is also involved in regulating the production of exoenzymes, virulence factors, and other secondary metabolites in Erwinia and other bacteria. [, , , , , ]

Q2: Does OHHL always act as an activator of gene expression?

A2: While OHHL often acts as an activator, it can also function as a repressor depending on the bacterial species and the specific LuxR-family regulator involved. For instance, in Pectobacterium atrosepticum, OHHL binds to VirR, a LuxR-type repressor, leading to the de-repression of virulence genes. []

Q3: Can OHHL produced by one bacterial strain influence gene expression in another strain?

A3: Yes, OHHL can act as an interspecies signaling molecule. [, ] For example, transgenic potato plants engineered to produce OHHL showed increased susceptibility to infection by Erwinia carotovora. [] This suggests that OHHL produced by the plant can influence the expression of virulence genes in the bacteria.

Q4: What is the molecular formula and weight of OHHL?

A4: The molecular formula of OHHL is C10H16NO4 and its molecular weight is 212.24 g/mol. []

Q5: Is there spectroscopic data available for OHHL?

A5: Yes, mass spectrometry has been extensively used to identify and characterize OHHL. [, , , ] The characteristic protonated mass (MH+) peak for OHHL is observed at m/z 214. Daughter ion fragmentation patterns have also been reported, further confirming its identity. []

Q6: How does pH affect OHHL stability?

A6: OHHL exhibits pH-dependent stability. [] It is unstable in alkaline conditions, with degradation occurring rapidly between pH 7 and 8. [] This instability at higher pH may be a defense mechanism employed by plants against Erwinia infection. []

Q7: Are there enzymes that can degrade OHHL?

A8: Yes, certain bacteria produce enzymes called lactonases, such as AiiA, that can degrade OHHL by hydrolyzing the lactone ring. [, ] This enzymatic degradation is a form of quorum quenching, a strategy for controlling bacterial infections by disrupting quorum sensing. [, , ]

Q8: How effective are these quorum quenching bacteria against plant pathogens?

A9: Studies have shown that the application of quorum quenching bacteria, such as Ochrobactrum intermedium D-2, can significantly reduce the severity of soft rot disease caused by Pectobacterium carotovorum subsp. carotovorum in various plants. [] This highlights the potential of these bacteria as biocontrol agents.

Q9: Have computational methods been employed to study OHHL?

A10: While the provided research papers do not extensively discuss computational studies, they highlight the potential of developing biosensors for OHHL detection. For example, a biotin-labeled OHHL analog has been synthesized for target identification studies. [] This indicates a growing interest in employing chemical genetics approaches to further understand OHHL-mediated processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。